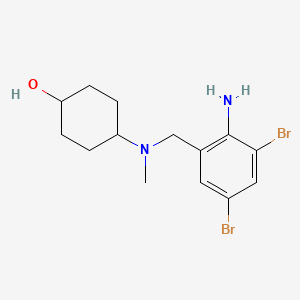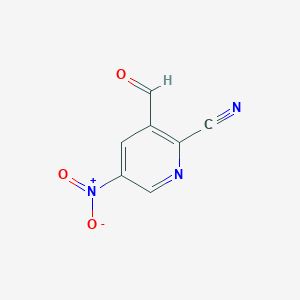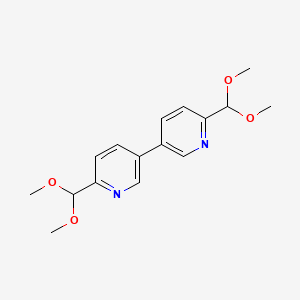
6,6'-Bis(dimethoxymethyl)-3,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine is a chemical compound that belongs to the class of bipyridines. Bipyridines are organic compounds that consist of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of dimethoxymethyl groups at the 6 and 6’ positions of the bipyridine structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine typically involves the reaction of 3,3’-bipyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol.
Industrial Production Methods
Industrial production of 6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine is used in various scientific research applications, including:
Chemistry: It serves as a ligand in coordination chemistry and catalysis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. The specific pathways and targets depend on the context of its use in research or therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
6,6’-Dimethoxybiphenyl-2,2’-diyl: This compound has similar structural features but different functional groups.
6,6’-Dimethoxybiphenyl-2,2’-diyl bis(diphenylphosphine): Another related compound with phosphine groups instead of dimethoxymethyl groups.
Uniqueness
6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C16H20N2O4 |
|---|---|
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
2-(dimethoxymethyl)-5-[6-(dimethoxymethyl)pyridin-3-yl]pyridine |
InChI |
InChI=1S/C16H20N2O4/c1-19-15(20-2)13-7-5-11(9-17-13)12-6-8-14(18-10-12)16(21-3)22-4/h5-10,15-16H,1-4H3 |
Clave InChI |
ZBOBFPDCYRBVER-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=NC=C(C=C1)C2=CN=C(C=C2)C(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



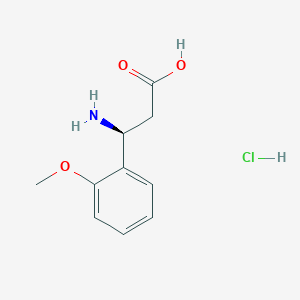
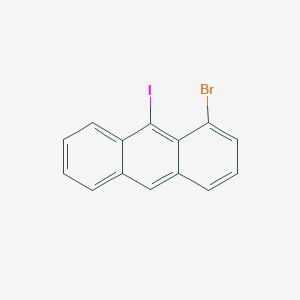
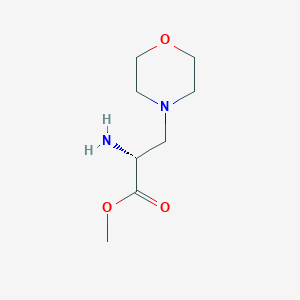
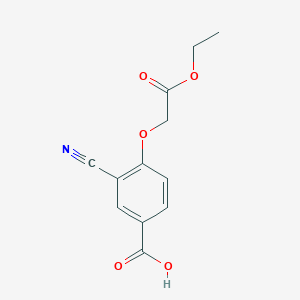
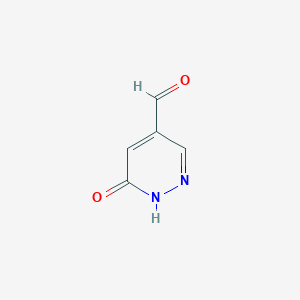
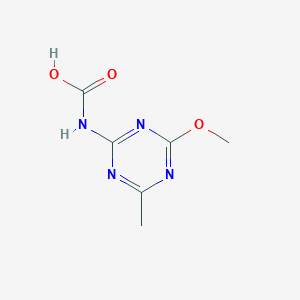
![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)

